molecular formula C8H7ClF3NS B13900205 2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine

2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine

Cat. No.: B13900205
M. Wt: 241.66 g/mol
InChI Key: QQHHMYRJWZVJQU-UHFFFAOYSA-N
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Description

2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7ClF3NS. It is a pyridine derivative characterized by the presence of chloro, methylsulfanyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.

Scientific Research Applications

2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The chloro and methylsulfanyl groups contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C8H7ClF3NS

Molecular Weight

241.66 g/mol

IUPAC Name

2-chloro-4-(methylsulfanylmethyl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3NS/c1-14-4-5-2-6(8(10,11)12)13-7(9)3-5/h2-3H,4H2,1H3

InChI Key

QQHHMYRJWZVJQU-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=NC(=C1)Cl)C(F)(F)F

Origin of Product

United States

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